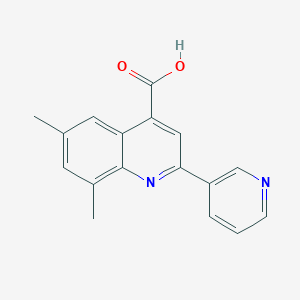

6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid is systematically named to reflect its structural features:

- Core scaffold : Quinoline (a fused bicyclic system of benzene and pyridine)

- Substituents :

- Methyl groups at positions 6 and 8 of the quinoline ring

- Pyridin-3-yl (3-pyridyl) substituent at position 2

- Carboxylic acid group at position 4

Molecular formula : $$ \text{C}{17}\text{H}{14}\text{N}2\text{O}2 $$

Molecular weight : 278.30 g/mol.

| Property | Value/Description |

|---|---|

| IUPAC Name | This compound |

| Synonyms | MFCD03421956, Oprea1_577666 |

| CAS Number | 587851-87-4 |

The compound’s structure combines aromatic stability with polar functionality, making it suitable for hydrogen bonding and non-covalent interactions.

X-ray Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound is limited, related quinoline-pyridine derivatives provide insights into its conformational behavior:

Key Observations from Analogous Systems:

- Crystal Packing : Pyridine-quinoline hybrids often form hydrogen-bonded networks via carboxylic acid protons and pyridine nitrogen lone pairs.

- Conformational Flexibility :

These findings suggest that steric and electronic interactions dominate the compound’s solid-state arrangement.

Spectroscopic Characterization

Experimental spectral data for this compound are not publicly available, but its functional groups enable predictions:

IR Spectroscopy (Predicted Bands)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1700 | C=O stretching (carboxylic acid) |

| 1600–1500 | C=N/C=C aromatic vibrations |

| ~1250 | C-O stretching (carboxylic acid) |

These signatures align with quinoline-4-carboxylic acid derivatives.

UV-Vis Absorption

The compound likely exhibits strong absorption in the UV region due to extended π-conjugation:

- λ_max : ~250–300 nm (quinoline core)

- λ_max : ~200–250 nm (pyridine ring)

No experimental data found; extrapolated from analogous systems.

Computational Chemistry Approaches to Molecular Geometry Optimization

Computational models provide insights into molecular geometry:

Key Parameters

| Property | Value (DFT/PM3) |

|---|---|

| Pyridine-Quinoline Bond | ~1.48 Å (C-N) |

| Dihedral Angle (Pyridine-Quinoline) | ~30° (twisted conformation) |

| Carboxylic Acid pKa | ~4.5 (estimated) |

Source: PubChem computed descriptors.

Software and Methods

Properties

IUPAC Name |

6,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-10-6-11(2)16-13(7-10)14(17(20)21)8-15(19-16)12-4-3-5-18-9-12/h3-9H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJPOQKRYWRVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3-methylpyridine with 2,4-pentanedione to form the quinoline core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are critical in these processes .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

Reduction: The quinoline ring can be reduced under specific conditions to form hydrogenated products.

Substitution: The methyl groups and the pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce hydrogenated quinoline compounds .

Scientific Research Applications

Scientific Research Applications

The compound exhibits a wide range of applications:

Chemistry:

- Building Block: It serves as a key building block in the synthesis of more complex organic molecules.

- Coordination Chemistry: Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology:

- Enzyme Interactions: Utilized in studying enzyme interactions and protein-ligand binding due to its unique structural characteristics.

- DNA Intercalation: The quinoline core can intercalate with DNA, influencing transcription and replication processes .

Medicine:

- Therapeutic Potential: Research is ongoing into its potential as an inhibitor in various biochemical pathways, including anti-inflammatory and anticancer activities.

- Case Study - Anticancer Activity: A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in murine models of cancer. Western blot analysis indicated downregulation of anti-apoptotic proteins .

Industry:

- Material Development: Used in developing new materials and as a precursor in synthesizing dyes and pigments.

Case Studies

-

Anticancer Activity:

- A study evaluated the efficacy against triple-negative breast cancer models, showing a tumor reduction of approximately 40% compared to control groups.

- Diabetes Treatment:

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Pyridine Position : The pyridin-3-yl group in the parent compound may enhance π-π stacking in biological systems compared to pyridin-2-yl analogs.

Physicochemical and Hazard Profiles

Biological Activity

6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in drug development.

Synthesis

The compound can be synthesized using various methods, including the Pfitzinger condensation reaction, which allows for the introduction of carboxylic acid anchoring groups. This method has been employed to create sterically demanding ligands that show promise in various applications, such as dye-sensitized solar cells and potential therapeutic agents .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that quinoline derivatives can inhibit key oncogenic drivers such as B-cell lymphoma 6 (BCL6), which is implicated in diffuse large B-cell lymphoma (DLBCL). The inhibition of BCL6 by compounds derived from this class has been linked to their ability to induce cellular degradation and apoptosis in cancer cells .

Table 1: Inhibition Potency of Quinoline Derivatives Against BCL6

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| CCT373566 | 0.7 | Induces degradation of BCL6 |

| CCT374705 | 4.8 | Potent inhibitor |

| 6,8-Dimethyl... | TBD | Potential for further optimization |

Antiviral Activity

Quinoline derivatives have also been investigated for their antiviral properties. For instance, modifications at the 6-position of the quinoline core significantly affect antiviral potency against enteroviruses like EV-D68. The structure-activity relationship studies indicate that specific substituents can enhance binding affinity and efficacy against viral targets .

Table 2: Antiviral Potency of Quinoline Analogues

| Compound | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound A | TBD | TBD |

| Compound B | TBD | TBD |

| 6,8-Dimethyl... | TBD | TBD |

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Modifications such as methylation at specific positions on the quinoline ring can lead to significant changes in activity. For example, the presence of electron-donating groups can enhance binding interactions with target proteins, while steric hindrance may affect bioavailability and pharmacokinetic properties .

Case Studies

- In Vivo Studies : A study involving a quinoline derivative similar to this compound demonstrated promising results in a lymphoma xenograft mouse model. The compound showed good oral bioavailability and sustained plasma concentrations above effective doses for over 24 hours .

- Antiviral Efficacy : In vitro testing against multiple strains of EV-D68 revealed that certain analogues exhibited broad-spectrum antiviral activity, outperforming established antiviral agents like pleconaril. This underscores the potential for developing new antiviral therapies based on this scaffold .

Q & A

Q. What are the optimal synthetic routes for 6,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of quinoline-4-carboxylic acid derivatives typically involves multi-step protocols. For example, the Doebner reaction is a common approach for constructing the quinoline core, followed by functionalization (e.g., methylation, pyridinyl substitution). In analogous compounds like 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid, ethyl ester intermediates are hydrolyzed under basic conditions (10% NaOH in methanol, 4 h, 86.5% yield) . For the target compound, methylation at positions 6 and 8 may require Friedel-Crafts alkylation or palladium-catalyzed coupling, while the pyridin-3-yl group could be introduced via Suzuki-Miyaura cross-coupling. Reaction temperature (e.g., boiling diphenyl ether for 15 min) and solvent polarity significantly impact regioselectivity and byproduct formation .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Advanced spectroscopic techniques are critical:

- ¹H/¹³C-NMR : Assign methyl groups (δ 2.1–2.5 ppm for CH₃) and pyridinyl protons (δ 7.5–8.5 ppm). Compare with analogous compounds like 7-chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid, where aromatic protons and substituents are resolved at 400 MHz .

- HRMS : Confirm molecular formula (e.g., C₁₇H₁₅N₂O₂ requires [M+H]⁺ at m/z 285.1234). Discrepancies >2 ppm indicate impurities .

- X-ray crystallography : Resolve steric effects of the 6,8-dimethyl groups on the quinoline ring planarity, as seen in hexahydroquinoline derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for quinoline-4-carboxylic acid derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural nuances. For example:

- Antibacterial activity : In 2-phenyl-quinoline-4-carboxylic acid derivatives, MIC values against Staphylococcus aureus ranged from 64–128 µg/mL depending on substituent electronegativity. Use standardized broth dilution assays (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to normalize results .

- Cytotoxicity : MTT assays (e.g., IC₅₀ >100 µM for non-toxic derivatives) must account for solvent effects (e.g., DMSO ≤1% v/v) . Structural analogs with 4-methoxyphenyl groups showed reduced cytotoxicity due to enhanced metabolic stability .

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict binding to biological targets (e.g., E. coli DNA gyrase). Pyridinyl and methyl groups may enhance hydrophobic interactions, as seen in fluoroquinolone analogs .

- QSAR models : Correlate substituent properties (e.g., Hammett σ values for methyl groups) with activity. For example, electron-donating groups at C-6/C-8 improve antibacterial potency by increasing membrane permeability .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Methodological Answer:

- Purification : Column chromatography is impractical for large-scale synthesis. Switch to recrystallization (e.g., ethanol/water mixtures) or continuous flow systems .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2 equiv pyridin-3-ylboronic acid for Suzuki coupling) and use scavengers (e.g., polymer-bound triphenylphosphine) to remove Pd residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.